molecular formula C10H8O2S2 B12789826 3-(3-Thienylmethyl)-2-thiophenecarboxylic acid CAS No. 31936-95-5

3-(3-Thienylmethyl)-2-thiophenecarboxylic acid

Cat. No.: B12789826
CAS No.: 31936-95-5
M. Wt: 224.3 g/mol
InChI Key: HTTTUEMMQSOKEC-UHFFFAOYSA-N
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Description

3-(3-Thienylmethyl)-2-thiophenecarboxylic acid is an organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of two thiophene rings connected by a methylene bridge and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Thienylmethyl)-2-thiophenecarboxylic acid can be achieved through several methods. One common approach involves the iodocyclization of 1-mercapto-3-yn-2-ols derivatives. This reaction is carried out using molecular iodine in the presence of sodium bicarbonate at room temperature in acetonitrile as the solvent . Another method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

3-(3-Thienylmethyl)-2-thiophenecarboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

3-(3-Thienylmethyl)-2-thiophenecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Thienylmethyl)-2-thiophenecarboxylic acid involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, while the thiophene rings can participate in π-π interactions. These interactions can influence the compound’s biological activity and its ability to act as a ligand in coordination chemistry.

Comparison with Similar Compounds

Similar Compounds

    3-Thiophenemethanol: Similar structure but lacks the carboxylic acid group.

    2-Thiophenecarboxylic acid: Contains a single thiophene ring with a carboxylic acid group.

    3-Thienylmethylamine: Similar structure but contains an amine group instead of a carboxylic acid.

Uniqueness

3-(3-Thienylmethyl)-2-thiophenecarboxylic acid is unique due to the presence of two thiophene rings connected by a methylene bridge and a carboxylic acid group. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications.

Properties

CAS No.

31936-95-5

Molecular Formula

C10H8O2S2

Molecular Weight

224.3 g/mol

IUPAC Name

3-(thiophen-3-ylmethyl)thiophene-2-carboxylic acid

InChI

InChI=1S/C10H8O2S2/c11-10(12)9-8(2-4-14-9)5-7-1-3-13-6-7/h1-4,6H,5H2,(H,11,12)

InChI Key

HTTTUEMMQSOKEC-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1CC2=C(SC=C2)C(=O)O

Origin of Product

United States

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